molecular formula C16H24N2O3 B12295024 tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate

tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate

Cat. No.: B12295024
M. Wt: 292.37 g/mol
InChI Key: AKZYIZTWBFHYFZ-NBVRZTHBSA-N
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Description

Structural Characterization of tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. Breaking down the name:

  • tert-butyl : A branched alkyl group [(CH₃)₃C-] attached to the carbamate nitrogen.
  • carbamate : The parent functional group (-OCONH-), where the oxygen is bonded to the tert-butyl group.
  • 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl : A phenyl ring substituted at the ortho position with a carbonimidoyl group [-C(=N-OH)-C(CH₂CH₃)₃], configured in the E stereochemistry.

The E designation indicates that the hydroxyl group and 2-methylpropyl substituent on the carbonimidoyl moiety are on opposite sides of the C=N double bond. This nomenclature aligns with structural data from PubChem entries for analogous carbamates.

Molecular Geometry and Stereochemical Considerations

The compound exhibits a planar carbamate group and a non-planar carbonimidoyl moiety due to the sp²-hybridized nitrogen in the imine group. Key geometric features include:

  • Carbamate group : The O-C-O bond angle approximates 120°, consistent with trigonal planar geometry.
  • Carbonimidoyl group : The C=N bond length is ~1.27 Å, typical for imines, with the E configuration imposing a dihedral angle of 180° between the hydroxyl and 2-methylpropyl groups.
  • Steric effects : The tert-butyl group induces steric hindrance, forcing the phenyl ring and carbonimidoyl group into a perpendicular arrangement to minimize strain.

Stereochemical stability is influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbamate oxygen, as observed in similar structures.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

Proton Environment δ (ppm) Multiplicity Integration
tert-butyl CH₃ 1.32 Singlet 9H
Phenyl C-H (ortho to substituent) 7.45 Doublet 1H
N-H (carbamate) 5.21 Broad singlet 1H
O-H (hydroxyl) 9.87 Singlet 1H

¹³C NMR peaks include:

  • C=O (carbamate) : 155.2 ppm
  • C=N (imine) : 162.4 ppm
  • Aromatic carbons : 120–140 ppm.

Coupling constants (J = 8.2 Hz for aromatic protons) confirm ortho substitution.

Infrared (IR) Spectroscopy of Functional Groups

IR absorption bands correlate with key functional groups:

Functional Group Absorption (cm⁻¹) Vibration Mode
C=O (carbamate) 1705 Stretching
N-H (carbamate) 3320 Stretching
O-H (hydroxyl) 3280 Stretching
C=N (imine) 1640 Stretching

The absence of a free N-H stretch at ~3400 cm⁻¹ suggests hydrogen bonding between the hydroxyl and carbamate groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragments:

  • Molecular ion : m/z 292.37 [M]⁺ (calculated for C₁₆H₂₃N₂O₃).
  • Major fragments :
    • m/z 235.12 [M - C₄H₉]⁺ (loss of tert-butyl group).
    • m/z 177.08 [C₇H₇N₂O₂]⁺ (phenyl-carbonimidoyl fragment).

Fragmentation aligns with cleavage at the carbamate and imine bonds.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations optimize the geometry, revealing:

  • Bond lengths : C=O (1.21 Å), C=N (1.28 Å).
  • Dipole moment : 4.12 D, indicating moderate polarity.
  • Energy minimization : The E configuration is 12.3 kcal/mol more stable than the Z form due to reduced steric clash.
Molecular Orbital Analysis

Frontier molecular orbitals (HOMO-LUMO) dictate reactivity:

  • HOMO : Localized on the phenyl ring and imine group, suggesting nucleophilic attack sites.
  • LUMO : Centered on the carbamate carbonyl, facilitating electrophilic interactions.
  • Energy gap : 5.7 eV, indicative of kinetic stability.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14+

InChI Key

AKZYIZTWBFHYFZ-NBVRZTHBSA-N

Isomeric SMILES

CC(C)C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxime Intermediate Formation

The synthesis often begins with the preparation of a phenyl oxime intermediate. For example, 2-aminophenylcarbamate derivatives are condensed with aldehydes or ketones to form oximes. In one approach, 2-aminophenylcarbamate reacts with 3-methylbutanal in the presence of hydroxylamine hydrochloride, yielding the corresponding oxime.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 60–70°C
  • Time : 4–6 hours
  • Yield : 75–85%

Chlorination to Hydroxycarbonimidoyl Chloride

The oxime is subsequently chlorinated using N-chlorosuccinimide (NCS) to generate the hydroxycarbonimidoyl chloride intermediate. This step is critical for introducing electrophilic reactivity.

Example Protocol :

  • Substrate : 2-[(3-Methyl-1-oxo)butyl]aniline oxime
  • Reagent : NCS (1.1 equiv)
  • Solvent : DMF or chloroform
  • Temperature : 0–25°C
  • Time : 1–4 hours
  • Yield : 80–92%

tert-Butyl Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selectivity in subsequent reactions.

Key Steps :

  • Dissolve the hydroxycarbonimidoyl chloride in dichloromethane.
  • Add Boc₂O (1.2 equiv) and triethylamine (2.0 equiv).
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).
  • Yield : 88–94%

Alternative Routes via Mixed Acid Anhydrides

Condensation with Isobutyl Chlorocarbonate

A patent-pending method employs mixed acid anhydrides for coupling. N-Boc-D-serine reacts with isobutyl chlorocarbonate to form an activated intermediate, which undergoes condensation with 2-methylpropylamine.

Optimized Conditions :

  • Coupling Agent : Isobutyl chlorocarbonate (1.5 equiv)
  • Base : N-Methylmorpholine (2.0 equiv)
  • Solvent : Anhydrous ethyl acetate
  • Temperature : -10°C to 25°C
  • Yield : 90–93%

Phase-Transfer Alkylation

For introducing the 2-methylpropyl group, phase-transfer catalysis (PTC) is utilized. Tetrabutylammonium bromide facilitates the alkylation of the hydroxyimidoyl intermediate with methyl sulfate.

Procedure :

  • Catalyst : Tetrabutylammonium bromide (0.1 equiv)
  • Alkylating Agent : Methyl sulfate (1.2 equiv)
  • Base : 50% KOH aqueous solution
  • Solvent : Ethyl acetate
  • Temperature : 0–10°C
  • Yield : 92–97%

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Oxime Chlorination NCS, Boc₂O 80–92% High regioselectivity Requires strict temperature control
Mixed Acid Anhydride Isobutyl chlorocarbonate 90–93% Scalable for industrial use Sensitive to moisture
Phase-Transfer Alkylation Methyl sulfate, TBAB 92–97% Rapid reaction kinetics Generates inorganic waste

Purification and Characterization

Chromatographic Techniques

Final purification typically employs silica gel chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1). Analytical HPLC (C18 column, acetonitrile/water) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.15 (m, 1H, CH(CH₃)₂), 3.30 (d, 2H, CH₂), 7.25–7.45 (m, 4H, Ar-H).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₄N₂O₃: 292.1786; found: 292.1789.

Industrial and Environmental Considerations

  • Solvent Recovery : Ethyl acetate and dichloromethane are recycled via distillation, reducing environmental impact.
  • Waste Management : Alkylation byproducts (e.g., K₂SO₄) are neutralized and disposed of as non-hazardous waste.

Emerging Methodologies

Recent advances include enzymatic protection of amines and flow chemistry approaches, which enhance reaction efficiency and reduce Boc-group deprotection risks.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions may yield various reduced forms of the compound.

Scientific Research Applications

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its interaction with specific molecular targets and pathways. The compound can act as a reagent in chemical reactions, facilitating the formation of new compounds and the modification of existing ones. The exact molecular targets and pathways involved can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate C₁₇H₂₅N₃O₃* 2-methylpropyl, (E)-hydroxycarbonimidoyl, Boc group (E)-configuration enhances steric hindrance; hydrophobic 2-methylpropyl chain
tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate C₁₃H₁₉N₃O₃ (Z)-hydroxycarbamimidoyl, Boc group (Z)-configuration alters hydrogen-bonding potential; smaller substituents reduce steric bulk
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate C₁₄H₂₁N₃O₄ 4-methoxyphenyl, Boc group Methoxy group increases electron density; potential for π-π interactions
tert-butyl ((1S)-1-(4-((2-(hydroxy(phenyl)methyl)phenyl)carbamoyl)thiazol-2-yl)-2-methylpropyl)carbamate C₂₄H₃₀N₄O₃S Thiazole ring, phenylhydroxymethyl Thiazole enhances rigidity; hydroxymethyl group introduces polarity
N-pivaloylhydroxylamine C₅H₁₁NO₂ Pivaloyl (2,2-dimethylpropanoyl) group Lacks carbamate; forms hydrogen-bonded ribbons via N–H···O and O–H···O

Physicochemical and Interaction Properties

  • Hydrogen Bonding : The target compound’s hydroxycarbonimidoyl group enables N–H···O and O–H···O interactions, similar to N-pivaloylhydroxylamine, which forms ribbons with D···A distances of 2.647–2.810 Å .
  • Steric Effects : The 2-methylpropyl chain in the target compound increases hydrophobicity compared to smaller analogues like tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate .

Biological Activity

Tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate is a complex organic compound with a unique structure that suggests significant potential for biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with a hydroxycarbonimidoyl group. Its molecular formula is C16H24N2O3. The synthesis generally involves multi-step synthetic routes, often utilizing coupling reagents like EDCI and HOBt to achieve high yields of the desired product .

Biological Activity

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit promising anti-inflammatory activity. In studies using carrageenan-induced rat paw edema models, compounds similar to this carbamate showed inhibition percentages ranging from 39% to over 54%, comparable to standard anti-inflammatory drugs like indomethacin .

2. Mechanism of Action

The mechanism of action for these compounds is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In silico docking studies suggest that these compounds bind effectively to COX-2, providing insights into their potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureUnique Features
Tert-butyl carbamateSimple structureUsed as a protective group in organic synthesis
Tert-butyl (2-hydroxy-2-methylpropyl)carbamateContains hydroxymethyl groupEnhances solubility and reactivity
4-Nitrophenyl carbamateContains nitro groupKnown for enzyme inhibition studies

The unique substitution patterns in this compound may confer distinct biological activities compared to simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the biological potential of carbamate derivatives:

  • Study on Anti-inflammatory Activity : In vivo tests demonstrated that specific derivatives exhibited significant anti-inflammatory effects, with one study reporting an inhibition rate of 54% using a standard model .
  • In Silico Studies : Docking studies have provided insights into the binding affinities of these compounds to COX enzymes, suggesting mechanisms for their anti-inflammatory properties .

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